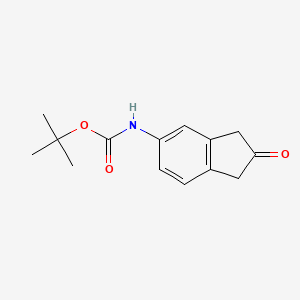

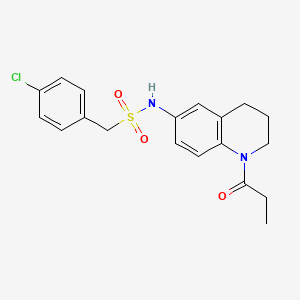

tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate” is a chemical compound with the CAS Number: 216574-84-4 . It has a molecular weight of 247.29 . The compound is stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.29 . It is a solid substance at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure Analysis

Tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate and its derivatives have been utilized in various chemical synthesis processes. For instance, they are involved in Diels-Alder reactions, a type of chemical reaction used to form new carbon-carbon bonds and synthesize complex molecules, as seen in the preparation and reaction of 2-amido substituted furan derivatives (Padwa, Brodney, & Lynch, 2003). Additionally, these compounds have been studied for their structural characteristics, such as the crystalline arrangement, showing bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the carbonyl group (Baillargeon et al., 2017).

Involvement in Crystal Packing and Molecular Interactions

The tert-butyl carbamate derivatives exhibit an intricate interplay of strong and weak hydrogen bonds, contributing to the formation of three-dimensional architecture in crystal packing. This is observed in compounds like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate. The unique molecular interactions and pseudo symmetry in these structures have been a subject of scientific interest (Das et al., 2016).

Application in Enantioselective Synthesis

The tert-butyl carbamate derivatives are important intermediates in enantioselective synthesis, which is crucial for producing optically active compounds. These intermediates are used in asymmetric Mannich reactions and other synthesis processes to create compounds with specific chirality, as seen in the synthesis of Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate (Yang, Pan, & List, 2009).

Photocatalyzed Protocols and Synthesis of Intermediates

These derivatives are also pivotal in photocatalyzed protocols for constructing complex molecules such as 3-aminochromones, showcasing their versatility in chemical synthesis and the development of new methodologies (Wang et al., 2022). Moreover, they serve as intermediates in synthesizing biologically active compounds, demonstrating their significance in pharmaceutical research (Zhao et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .

Propiedades

IUPAC Name |

tert-butyl N-(2-oxo-1,3-dihydroinden-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-5-4-9-7-12(16)8-10(9)6-11/h4-6H,7-8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCTXXNAXKQGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)C2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)

![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2471143.png)